Cas no 1021252-07-2 (3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one)

3-Pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core modified with a thiophene-substituted oxadiazole moiety and a pentyl side chain. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the synergistic effects of its functional groups. The thiophene and oxadiazole components may enhance binding affinity to biological targets, while the sulfanyl linker improves stability. The compound's design suggests utility as an intermediate or scaffold in drug discovery, particularly for applications requiring modulation of enzyme or receptor activity. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies.
3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one structure
1021252-07-2 structure
Product Name:3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
CAS No:1021252-07-2
MF:C20H20N4O2S2
MW:412.528401374817
CID:5433739
Update Time:2025-06-03

3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-pentyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
    • 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C20H20N4O2S2/c1-2-3-6-11-24-19(25)14-8-4-5-9-15(14)21-20(24)28-13-17-22-18(23-26-17)16-10-7-12-27-16/h4-5,7-10,12H,2-3,6,11,13H2,1H3
    • InChI Key: GDSFIDBPJWICIS-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)N(CCCCC)C=1SCC1ON=C(C2SC=CC=2)N=1

3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one Pricemore >>

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F3222-3420-2μmol
3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Recent Advances in the Study of 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS: 1021252-07-2)

The compound 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS: 1021252-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. The presence of the 1,2,4-oxadiazole and quinazolinone moieties in its structure has been associated with enhanced binding affinity to various kinase targets, particularly those involved in cancer and inflammatory pathways. Computational docking studies have further elucidated the molecular interactions between this compound and its target proteins, providing a foundation for structure-activity relationship (SAR) optimization.

In vitro and in vivo evaluations have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) with an IC50 value of 12 nM. This finding positions the compound as a potential candidate for further development in oncology therapeutics.

Another area of active research involves the compound's pharmacokinetic properties. Recent pharmacokinetic profiling has revealed favorable oral bioavailability and metabolic stability, addressing some of the challenges typically associated with quinazolinone derivatives. These properties, combined with its selective target engagement, make it a promising lead compound for drug discovery efforts.

Looking ahead, researchers are exploring the compound's potential in combination therapies and its application in other disease areas beyond oncology. The versatility of its chemical structure allows for various modifications, opening avenues for the development of derivatives with improved potency and selectivity. Ongoing clinical trials and preclinical studies are expected to provide further insights into its therapeutic potential and safety profile.

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